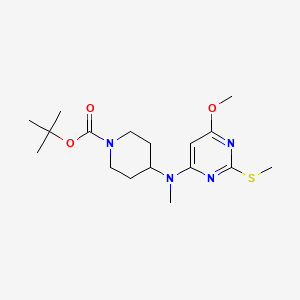
2-Methoxy-6-methylisonicotinaldehyde
説明
2-Methoxy-6-methylisonicotinaldehyde (MMINA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research and industry. It has a molecular formula of C8H9NO2 and a molecular weight of 151.165 .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-methylisonicotinaldehyde consists of a pyridine core with a methoxy group and a methyl group attached . Further structural and electronic properties could be investigated using techniques such as X-ray diffraction (XRD) and computational methodologies .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methoxy-6-methylisonicotinaldehyde are not available, similar compounds undergo reactions such as imine formation and reduction .Physical And Chemical Properties Analysis
2-Methoxy-6-methylisonicotinaldehyde has a molecular formula of C8H9NO2 and a molecular weight of 151.165 . More detailed physical and chemical properties are not available in the current literature.科学的研究の応用
Pharmacology
In pharmacology, 2-Methoxy-6-methylisonicotinaldehyde is explored for its potential as a precursor in the synthesis of complex molecules. Its aldehyde group can be used to form Schiff bases, which are integral in creating various pharmaceutical agents. These compounds can be further modified to enhance their therapeutic efficacy and bioavailability .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can participate in Suzuki-Miyaura coupling reactions, which are pivotal for constructing carbon-carbon bonds in organic molecules. This reaction is widely used for the synthesis of polymers, natural products, and pharmaceuticals .
Material Science
In material science, 2-Methoxy-6-methylisonicotinaldehyde could be utilized to synthesize novel organic frameworks. These frameworks have applications in creating advanced materials with potential uses in electronics, catalysis, and gas storage .
Analytical Chemistry
The compound’s unique structure allows it to be a potential standard or reagent in analytical chemistry. It could be used in chromatography or spectrometry to help identify or quantify other substances due to its distinct chemical properties .
Biochemistry
In biochemistry, 2-Methoxy-6-methylisonicotinaldehyde may be used in the study of enzyme-catalyzed reactions where it could act as an inhibitor or substrate analog. This can help in understanding enzyme mechanisms or in the development of enzyme-based sensors .
Environmental Science
This compound might be investigated for its environmental impact, particularly in terms of its biodegradability and potential toxicity. Understanding its behavior in the environment is crucial for assessing its safety and managing its use .
Agricultural Research
2-Methoxy-6-methylisonicotinaldehyde: could be studied for its role in the synthesis of agrochemicals. Its structural features make it a candidate for creating compounds that could serve as pesticides or herbicides, contributing to crop protection strategies .
Medicinal Chemistry
Finally, in medicinal chemistry, this compound’s aldehyde group offers a functional handle for the construction of drug-like molecules. It can be used to build heterocyclic compounds that are common in drugs treating a wide range of diseases .
Safety and Hazards
特性
IUPAC Name |
2-methoxy-6-methylpyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-7(5-10)4-8(9-6)11-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTRPLQUBNMZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-methylisonicotinaldehyde | |
CAS RN |
951795-43-0 | |
| Record name | 2-methoxy-6-methylpyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2783007.png)
![Tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate](/img/structure/B2783010.png)


![N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide](/img/structure/B2783015.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2783019.png)
![3-(cyclohexylmethyl)-5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2783022.png)
![2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2783024.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2783026.png)


